2-methyl-N',N'-diphenylbenzohydrazide
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Overview
Description
2-methyl-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C20H18N2O It is a derivative of benzohydrazide, characterized by the presence of two phenyl groups and a methyl group attached to the benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’,N’-diphenylbenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with diphenylamine under specific conditions. One common method includes:
Starting Materials: 2-methylbenzohydrazide and diphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.
Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N’,N’-diphenylbenzohydrazide may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and various substituted benzohydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N’,N’-diphenylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and cellular functions.
Modulating Signaling Pathways: Influencing various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-N-Phenylhydroxylamine: Similar in structure but with a hydroxylamine group instead of a hydrazide group.
2-Methyl-6-nitrobenzoic Anhydride: Another benzohydrazide derivative with a nitro group.
Uniqueness
2-methyl-N’,N’-diphenylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N',N'-diphenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)20(23)21-22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFLZTGLTNZBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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